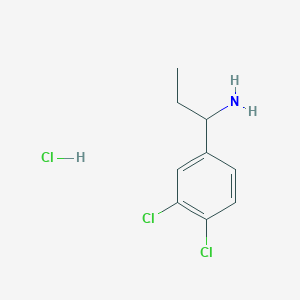

2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .作用機序

将来の方向性

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This could be a potential future direction for “2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride”.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves the reaction of 1,2,4-oxadiazole-5-carboxylic acid with piperidine in the presence of a coupling agent to form the intermediate 2-(1,2,4-oxadiazol-5-yl)piperidine. This intermediate is then reacted with hydrochloric acid to form the final product, 2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride.", "Starting Materials": [ "1,2,4-oxadiazole-5-carboxylic acid", "Piperidine", "Coupling agent", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 1,2,4-oxadiazole-5-carboxylic acid and piperidine in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir for a period of time to form the intermediate 2-(1,2,4-oxadiazol-5-yl)piperidine.", "Step 3: Isolate the intermediate by filtration or other suitable means.", "Step 4: Dissolve the intermediate in hydrochloric acid and stir for a period of time to form the final product, 2-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride.", "Step 5: Isolate the final product by filtration or other suitable means and dry under vacuum." ] } | |

CAS番号 |

2639453-48-6 |

分子式 |

C7H12ClN3O |

分子量 |

189.6 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。